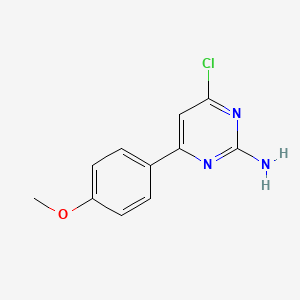
5-Bromo-2-(methoxymethoxy)benzaldehyde
Descripción general
Descripción
5-Bromo-2-(methoxymethoxy)benzaldehyde, also known as 5-Bromo-2-methoxybenzaldehyde, is a type of aromatic aldehyde that has been used in a variety of scientific research applications. It is a highly reactive compound that is used in various organic syntheses. It is a colorless liquid that has a sweet, pungent odor and is soluble in alcohol, ether, and other organic solvents. It is also a versatile reagent that has been used in a variety of reactions, including oxidation, reduction, and substitution reactions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 5-Bromo-2-(methoxymethoxy)benzaldehyde and related compounds have been studied for their potential in synthesizing other chemical entities. For instance, the synthesis of 3,4,5-trimethoxy benzaldehyde involves a series of reactions starting from P hydroxy benzaldehyde and progressing through bromination and methylation stages (Feng, 2002).
Application in Material Science
- The compound's derivatives have applications in material science, as indicated by a study on tetranuclear complexes with cubane cobalt and nickel clusters. These complexes, prepared under solvothermal conditions, are significant in the study of single-molecule magnets (SMMs) and the systematic magnetic study of intermolecular interactions (Zhang et al., 2013).
Antioxidant, Antimicrobial, and Anticancer Properties
- In the realm of biomedical research, derivatives of 5-Bromo-2-(methoxymethoxy)benzaldehyde have been synthesized and evaluated for their antioxidant, antimicrobial, and anticancer properties. Notably, these compounds exhibited significant activities against various microorganisms and cancer cell lines, highlighting their potential in therapeutic applications (Konuş et al., 2019).
Coordination Chemistry and Complex Formation
- The compound has also been a subject of research in coordination chemistry. Studies involving nickel(II) complexes of ONS and ONN chelating thiosemicarbazones with triphenylphosphine co-ligands indicate potential applications in the development of new materials and catalytic processes (Güveli et al., 2009).
Electrochemical Applications
- Electrochemical studies involving the Reformatsky reaction in water, which is relevant in organic synthesis, demonstrate the compound's utility in metal-free electrochemical processes. This indicates potential applications in green chemistry and sustainable synthesis methodologies (Areias et al., 2003).
Propiedades
IUPAC Name |
5-bromo-2-(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRCVMVYLKEPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


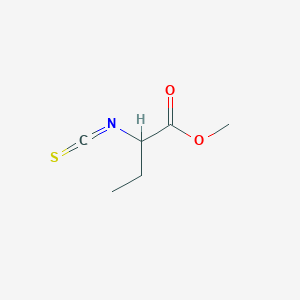
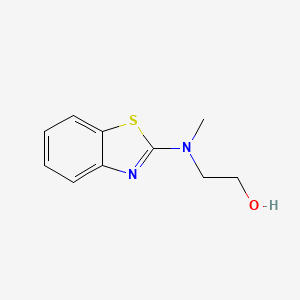

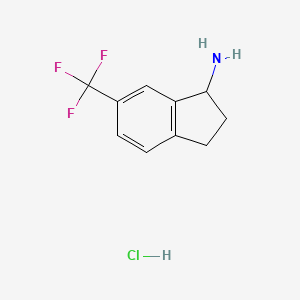

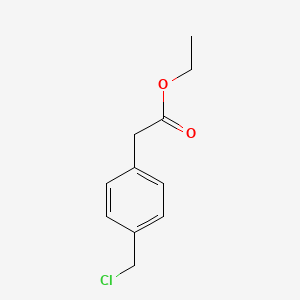


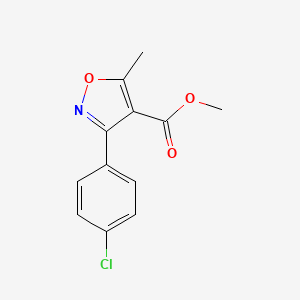
![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150417.png)
![4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150423.png)
![4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150428.png)
